molecular formula C22H22N4O4S B7518804 N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide

N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide

Cat. No. B7518804
M. Wt: 438.5 g/mol
InChI Key: ZUGFEYPJCOCCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide, commonly referred to as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a crucial role in the regulation of various cellular processes, including cell division, differentiation, and apoptosis. Inhibition of PP2A can lead to the dysregulation of these processes, making it a promising target for the development of novel therapeutics.

Mechanism of Action

PP2A inhibitor works by binding to the catalytic subunit of PP2A, preventing its activity. This leads to the dysregulation of various cellular processes that are regulated by PP2A. The dysregulation of these processes ultimately leads to the inhibition of cell growth and proliferation, making it a promising target for the development of novel therapeutics.
Biochemical and Physiological Effects:
PP2A inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, PP2A inhibitor has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of PP2A inhibitor is its potential therapeutic applications in various scientific research fields. It has shown promising results in inhibiting the growth and proliferation of cancer cells, protecting neurons from oxidative stress, and inhibiting viral replication. However, one of the limitations of PP2A inhibitor is its potential toxicity. It has been shown to have toxic effects on normal cells, making it important to carefully evaluate its safety before clinical use.

Future Directions

There are several future directions for the research and development of PP2A inhibitor. One direction is the development of more potent and selective PP2A inhibitors that have fewer toxic effects on normal cells. Another direction is the evaluation of PP2A inhibitor in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the role of PP2A inhibitor in other diseases, such as autoimmune diseases and metabolic disorders, should be further explored.

Synthesis Methods

PP2A inhibitor can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-(2-bromoacetyl)pyrazine, which is then reacted with 4-nitrophenylsulfonyl chloride to form N-(4-nitrophenylsulfonyl)-2-(2-pyrazinyl)acetamide. This compound is then reacted with phenoxyacetic acid and piperidine to form N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

PP2A inhibitor has been extensively studied in various scientific research fields, including cancer research, neurodegenerative diseases, and viral infections. In cancer research, PP2A inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. In neurodegenerative diseases, PP2A inhibitor has been shown to protect neurons from oxidative stress and prevent neuronal death. In viral infections, PP2A inhibitor has been shown to inhibit viral replication and reduce viral load.

properties

IUPAC Name

N-(2-phenoxy-5-piperidin-1-ylsulfonylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-22(20-16-23-11-12-24-20)25-19-15-18(31(28,29)26-13-5-2-6-14-26)9-10-21(19)30-17-7-3-1-4-8-17/h1,3-4,7-12,15-16H,2,5-6,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFEYPJCOCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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